α-Glucosidase Inhibition: Direct Comparison of 2-Substituted Triazolopyridine Derivatives Demonstrates 2-Formyl Functional Advantage
In a 2025 study of [1,2,4]triazolo[1,5-a]pyridine derivatives as α-glucosidase inhibitors, the 2-carbaldehyde-containing compound (15j) exhibited the most potent inhibition among 22 synthesized analogs, with IC₅₀ = 6.60 ± 0.09 µM [1]. This activity exceeded that of the standard drug acarbose and was >8-fold more potent than the least active analog in the series, which contained an alternative 2-substituent. The 2-formyl group participates directly in binding interactions: molecular docking revealed three key hydrogen bonds with TYR158, GLN353, and GLU411 in the enzyme active site, contributing to a docking score of −10.04 kcal/mol and high selectivity with no effect on α-amylase [1].
| Evidence Dimension | α-Glucosidase inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 6.60 ± 0.09 µM (compound 15j, 2-carbaldehyde-substituted triazolopyridine) |
| Comparator Or Baseline | Acarbose (reference drug); least potent series analog: ~54 µM |
| Quantified Difference | 15j is 8.2-fold more potent than least active analog; >2-fold more potent than acarbose based on literature values |
| Conditions | In vitro α-glucosidase enzyme inhibition assay; 22-compound SAR series (15a-15v); triplicate measurements |
Why This Matters
Procurement of the 2-carbaldehyde derivative is essential for SAR studies of α-glucosidase inhibitors, as alternative 2-position substituents demonstrate 8-fold variation in potency.
- [1] Manoochehri, S. et al. Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α-glucosidase inhibitors. Sci. Rep. 2025, 15, 17813. View Source
